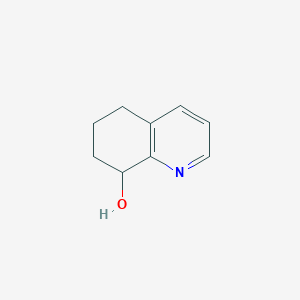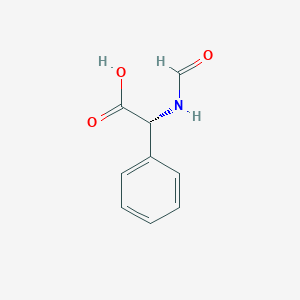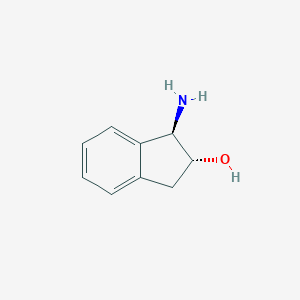
5,6,7,8-Tetrahydroquinolin-8-ol
Overview
Description
5,6,7,8-Tetrahydroquinolin-8-ol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Enantiomerically Pure Derivatives : Enantiomerically pure forms of 5,6,7,8-Tetrahydroquinolin-8-ol have been synthesized, demonstrating potential for creating specific stereoisomers for chemical and pharmaceutical applications (Uenishi & Hamada, 2002).
Medicinal Chemistry Applications : The compound's derivatives, particularly those with trifluoromethyl groups, are valuable in medicinal chemistry due to their stability and structural properties (Johnson, O'mahony, Edwards, & Duncton, 2013). Additionally, certain thioureas derived from 5,6,7,8-Tetrahydroquinoline have shown antiulcer and antisecretory activities, indicating potential therapeutic applications (Beattie, Crossley, Curran, Hill, & Lawrence, 1977).
Preparation of Substituted Esters and Amides : Methods for preparing substituted esters and amides of 5,6,7,8-Tetrahydroquinoline-8-carboxylic have been explored, further expanding the chemical versatility of this compound (Crossley, Curran, & Hill, 1976).
Antiinflammatory and Anti-tumor Activities : Some derivatives have shown significant anti-inflammatory and anti-tumor activities, suggesting potential for drug development (Calhoun et al., 1995); (Lam et al., 2013).
Anti-Corrosion Applications : The compound and its derivatives have been investigated for their anti-corrosion properties in acidic media, highlighting its potential use in materials science (Douche et al., 2020).
Eco-Friendly Synthesis Approaches : Recent research focuses on eco-friendly synthesis methods for producing derivatives of this compound, emphasizing sustainable chemical practices (Damera & Pagadala, 2023).
Biological Properties : The compound's derivatives have been studied for their biological properties, including antiproliferative activity against various cancer cell lines, providing insights into their potential biomedical applications (Facchetti et al., 2020).
Toxicological Studies : There have been investigations into the toxicology of related compounds, such as Clioquinol, which is a halogenated 8-hydroxyquinoline. These studies provide important information on the safety and potential side effects of these compounds (Mao & Schimmer, 2008).
Preparation of Amino Substituted Derivatives : Methods for preparing amino-substituted derivatives of 5,6,7,8-Tetrahydroquinolines have been developed, offering routes for further functionalization (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Synthesis of Bicyclic Compounds : 5,6,7,8-Tetrahydroquinoline is a key precursor in the synthesis of various bicyclic compounds, which are important in pharmaceutical and chemical industries (Johnson, 1975).
Chemoselective Hydrogenation : Research into the chemoselective hydrogenation of quinoline carbocycles has led to methods for selectively producing 5,6,7,8-tetrahydroquinolines, crucial for synthesizing chiral derivatives (Kuwano, Ikeda, & Hirasada, 2015).
Synthesis of Metal Complexes : Studies on synthesizing metal complexes of 8-hydroxyquinolines, including this compound, have been conducted, revealing their potential in coordination chemistry and possibly as pharmaceutical agents (Patel & Patel, 2017).
Crystal Structure Analysis : Crystal structure studies of molecular complexes involving 5,6,7,8-Tetrahydroquinoline have been performed, contributing to a better understanding of its chemical behavior and interactions (Malarski, Lis, & Grech, 1991).
Safety and Hazards
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473423 | |
| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-46-0 | |
| Record name | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14631-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol?
A: The synthesis of enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol [(S)-1] and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [(R)-2] has been achieved through lipase-catalyzed kinetic acetylation of the racemic mixture [, ]. This is significant because it provides a way to obtain both enantiomers with excellent chemical yields, which is crucial for developing chiral drugs and other biologically active compounds.
Q2: How can enantiomerically pure this compound be further modified?
A: Research demonstrates that the (R)-enantiomer can undergo various transformations [, ]. For instance, mesylation of (R)-5,6,7,8-tetrahydroquinolin-8-ol, followed by substitution reactions with nucleophiles like azide, thioacetate, dimethyl malonate anions, and benzylamine, yields enantiomerically pure substituted derivatives with inverted configuration.
Q3: What are the potential applications of the modified this compound derivatives?
A: The research highlights the potential of these derivatives as chiral building blocks for synthesizing more complex molecules [, ]. The ability to introduce various substituents at the 8-position with controlled stereochemistry makes these compounds valuable starting materials for medicinal chemistry and drug discovery. For instance, the (S)-enantiomer can be converted to 5,6,7,8-tetrahydroquinolin-8-yl thioether derivatives, which may possess diverse biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














